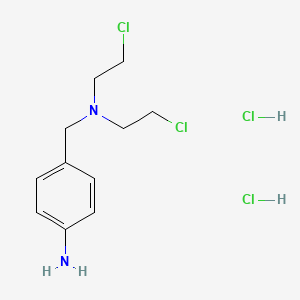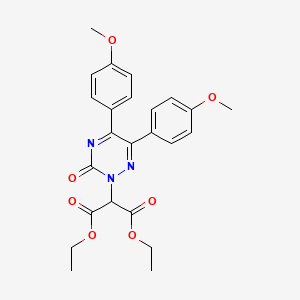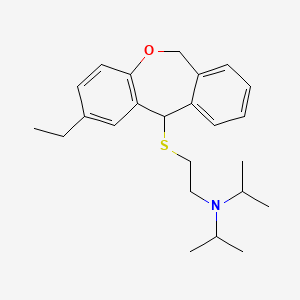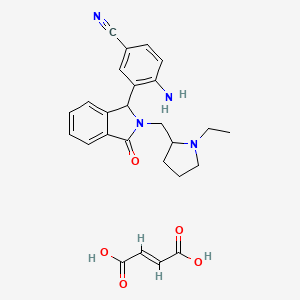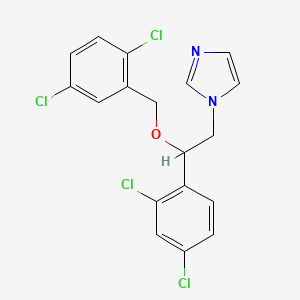
Quartromicin A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quartromicin A1 is a unique member of the spirotetronate family of natural products. It is isolated from the bacterium Amycolatopsis orientalis and is known for its significant antiviral activity against herpes simplex virus type 1, influenza virus type A, and human immunodeficiency virus . This compound is part of a group of compounds that includes six components: A1, A2, A3, D1, D2, and D3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of quartromicin A1 involves the production of two alternative polyketide chains by a single polyketide synthase assembly line . The biosynthetic gene cluster responsible for this compound production has been identified, and the biochemical results confirmed the incorporation of 1,3-bisphosphoglycerate into the tetronate ring . The intermediates of this ring were also reconstructed in vitro .
Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using the bacterium Amycolatopsis orientalis . The fermentation conditions are optimized to maximize the yield of this compound, and the compound is subsequently isolated and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Quartromicin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without degrading the compound .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced antiviral activity . These derivatives are studied for their potential use in treating viral infections .
Scientific Research Applications
Quartromicin A1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique spirotetronate structure and its potential as a lead compound for developing new antiviral agents . In biology, this compound is used to study the mechanisms of viral inhibition and the interactions between viral proteins and host cells . In medicine, it is investigated for its potential use in treating viral infections, including herpes simplex virus type 1, influenza virus type A, and human immunodeficiency virus . In industry, this compound is explored for its potential use in developing antiviral coatings and materials .
Mechanism of Action
The mechanism of action of quartromicin A1 involves the inhibition of viral replication by targeting specific viral proteins and interfering with their function . The compound binds to viral enzymes and prevents them from catalyzing essential reactions required for viral replication . This inhibition leads to a decrease in viral load and helps control the spread of the infection .
Comparison with Similar Compounds
Quartromicin A1 is compared with other spirotetronate compounds such as tetrocarcin A, kijanimicin, and chlorothricin . While these compounds share similar structural features, this compound is unique due to its specific antiviral activity against a broader range of viruses . The comparison highlights the distinct structural elements of this compound, including its novel 32-member carbocyclic architecture and the presence of four spirotetronic acid units connected by enone linkers .
List of Similar Compounds:- Tetrocarcin A
- Kijanimicin
- Chlorothricin
- Abyssomicin
- Tetronothiodin
This compound stands out among these compounds due to its unique structural features and broad-spectrum antiviral activity .
Properties
CAS No. |
136765-19-0 |
|---|---|
Molecular Formula |
C77H98O30-4 |
Molecular Weight |
1503.6 g/mol |
IUPAC Name |
(7E,19E,21E,33E,45E,47E)-4,30-diformyl-9,23,35,49-tetrahydroxy-3,6,15,18,22,29,32,41,48-nonamethyl-53,54,55,56-tetraoxo-16,42-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-11,25,37,51-tetrolate |
InChI |
InChI=1S/C77H98O30/c1-34-12-10-14-44-20-40(32-100-69-59(90)57(88)55(86)47(30-80)102-69)36(3)21-74(44)61(92)49(65(96)104-74)45(82)15-18-72(8)25-41(28-78)38(5)23-77(72)64(95)52(68(99)107-77)54(85)35(2)13-11-17-71(7)27-43(33-101-70-60(91)58(89)56(87)48(31-81)103-70)39(6)24-75(71)62(93)50(66(97)105-75)46(83)16-19-73(9)26-42(29-79)37(4)22-76(73)63(94)51(53(34)84)67(98)106-76/h10-20,25-29,36-39,44-60,65-70,80-91H,21-24,30-33H2,1-9H3/q-4/b14-10+,17-11+,18-15+,19-16+,34-12+,35-13+/t36?,37?,38?,39?,44?,45?,46?,47-,48-,49?,50?,51?,52?,53?,54?,55+,56+,57+,58+,59-,60-,65?,66?,67?,68?,69+,70+,71?,72?,73?,74?,75?,76?,77?/m1/s1 |
InChI Key |
JJNPIRKBXBBKHB-MNKRQEGKSA-N |
Isomeric SMILES |
CC1CC23C(/C=C/C=C(/C(C4C(OC5(C4=O)CC(C(=CC5(/C=C/C(C6C(OC7(C6=O)CC(C(=CC7(/C=C/C=C(/C(C8C(OC9(C8=O)CC(C(=CC9(/C=C/C(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)\C)C)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C)[O-])O)C)C=O)C)[O-])O)\C)C=C1CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC1CC23C(C=CC=C(C(C4C(OC5(C4=O)CC(C(=CC5(C=CC(C6C(OC7(C6=O)CC(C(=CC7(C=CC=C(C(C8C(OC9(C8=O)CC(C(=CC9(C=CC(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)C)C)COC2C(C(C(C(O2)CO)O)O)O)C)[O-])O)C)C=O)C)[O-])O)C)C=C1COC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


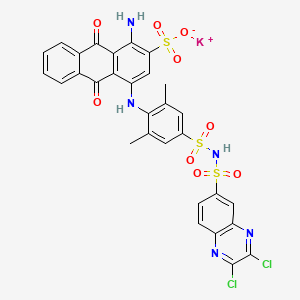
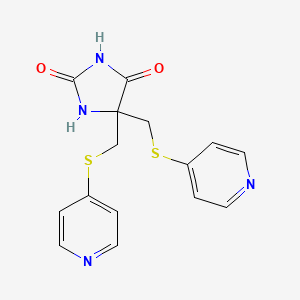
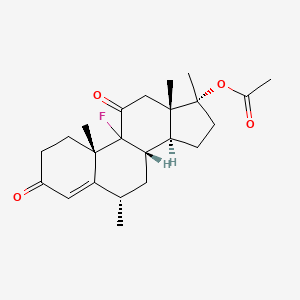
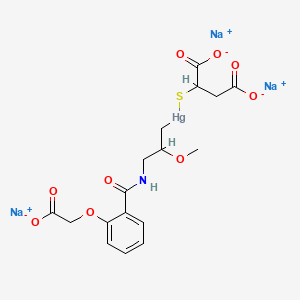
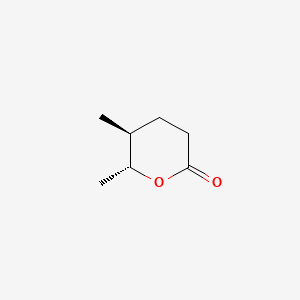
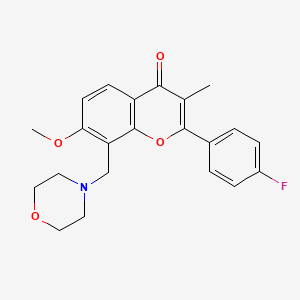
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)

